(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Brand Name: Vulcanchem
CAS No.: 3796-67-6
VCID: VC20798446
InChI: InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17-
SMILES: CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Molecular Formula: C23H38O
Molecular Weight: 330.5 g/mol

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

CAS No.: 3796-67-6

Cat. No.: VC20798446

Molecular Formula: C23H38O

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one - 3796-67-6

Specification

CAS No. 3796-67-6
Molecular Formula C23H38O
Molecular Weight 330.5 g/mol
IUPAC Name (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Standard InChI InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17-
Standard InChI Key HUCXKZBETONXFO-QOJIUWDUSA-N
Isomeric SMILES CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator